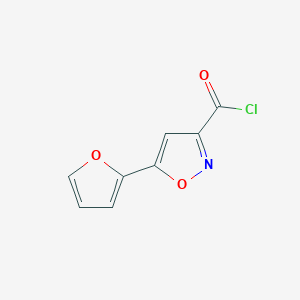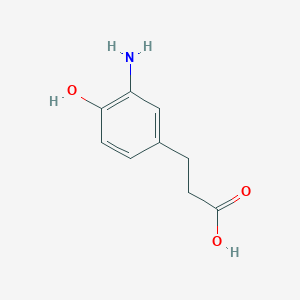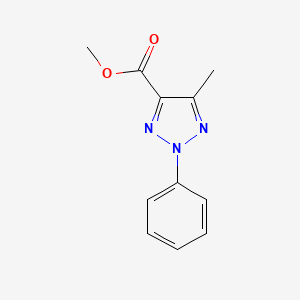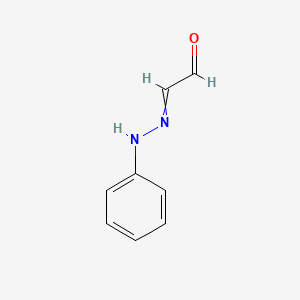
5-(2-Furyl)isoxazole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Furyl)isoxazole-3-carbonyl chloride: is an organic compound with the molecular formula C₈H₄ClNO₃ . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the furyl group (a derivative of furan) and the carbonyl chloride functional group makes this compound particularly interesting for various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)isoxazole-3-carbonyl chloride typically involves the reaction of 5-(2-furyl)isoxazole-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The general reaction scheme is as follows:
5-(2-Furyl)isoxazole-3-carboxylic acid+SOCl2→5-(2-Furyl)isoxazole-3-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of thionyl chloride in large-scale production requires appropriate safety measures due to its corrosive nature .
化学反应分析
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in 5-(2-Furyl)isoxazole-3-carbonyl chloride is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-(2-furyl)isoxazole-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Esterification reactions often use pyridine as a base to capture the released hydrochloric acid.
Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
科学研究应用
Chemistry: 5-(2-Furyl)isoxazole-3-carbonyl chloride is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is explored for its potential in drug development. Isoxazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the furyl group may enhance these activities.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to form stable derivatives makes it useful in the production of various chemical products.
作用机制
The mechanism of action of 5-(2-Furyl)isoxazole-3-carbonyl chloride depends on its application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The furyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
相似化合物的比较
5-(2-Furyl)isoxazole-3-carboxylic acid: The precursor to 5-(2-Furyl)isoxazole-3-carbonyl chloride.
5-(2-Furyl)isoxazole-3-methyl ester: Another derivative used in organic synthesis.
5-(2-Furyl)isoxazole-3-thioester: Formed by reaction with thiols.
Uniqueness: this compound is unique due to the presence of the carbonyl chloride group, which imparts high reactivity. This makes it a versatile intermediate for synthesizing a wide range of derivatives. The combination of the isoxazole ring and the furyl group also contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-8(11)5-4-7(13-10-5)6-2-1-3-12-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDNHOYZXMTBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383775 |
Source


|
| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-33-2 |
Source


|
| Record name | 5-(Furan-2-yl)-1,2-oxazole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)
acetate](/img/structure/B1304737.png)


![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)


